REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:16][CH2:17][OH:18].[Cl:1][c:2]1[cH:3][c:4]([N:8]2[CH2:9][CH:10]([OH:12])[CH2:11]2)[n:5][cH:6][n:7]1.[NH2:14][NH2:15].[OH2:13]>>[c:2]1([NH:14][NH2:15])[cH:3][c:4]([N:8]2[CH2:9][CH:10]([OH:12])[CH2:11]2)[n:5][cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CN(c2cc(Cl)ncn2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNc1cc(N2CC(O)C2)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |